molecular formula C9H11NO3 B559545 DL-Tyrosine CAS No. 556-03-6

DL-Tyrosine

Cat. No.: B559545
CAS No.: 556-03-6
M. Wt: 181.19 g/mol
InChI Key: OUYCCCASQSFEME-QMMMGPOBSA-N
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Mechanism of Action

Target of Action

DL-Tyrosine, a non-essential amino acid, is synthesized from phenylalanine in animals . It serves as a precursor for several important substances, including epinephrine, thyroid hormones, and melanin . These substances play crucial roles in various physiological processes, making this compound an important compound in the body.

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of key neurotransmitters. For instance, it is involved in the production of norepinephrine and dopamine . The synthesis of these neurotransmitters is thought to be associated with antidepressant effects .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine, and tryptophan . It is also used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Result of Action

The result of this compound’s action is primarily seen in its role as a precursor for key neurotransmitters and hormones. For instance, it is involved in the production of norepinephrine and dopamine, neurotransmitters that play crucial roles in mood regulation . It is also a precursor for thyroid hormones, which are essential for regulating metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, stress conditions can lead to depleted neurotransmitters and therefore, low this compound . Additionally, the formation of combustible dusts can occur under certain conditions, indicating that the compound’s action, efficacy, and stability can be influenced by the environment .

Biochemical Analysis

Biochemical Properties

DL-Tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as tyrosine hydroxylase, which converts tyrosine to L-DOPA, a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine . Tyrosine also interacts with tyrosine aminotransferase, an essential enzyme in the biosynthesis of tyrosine .

Cellular Effects

This compound influences various cellular processes. It plays a key role in cell signaling pathways, gene expression, and cellular metabolism . For instance, phosphorylated tyrosine residues in proteins are part of signal transduction processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, activates or inhibits enzymes, and induces changes in gene expression . For example, tyrosine residues can be phosphorylated by protein kinases, creating a negative charge that enhances protein-protein interactions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, tyrosine supplementation has been shown to reduce physiological arousal and decision thresholds in reinforcement learning and temporal discounting tasks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a dog shock model, the vasoactive effect of tyrosine depended on the animal’s starting blood pressure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized de novo via the shikimate pathway, which also produces other aromatic amino acids . Tyrosine is also a key player in the phenylpropanoid pathway in plants .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it is a substrate for the L-type amino acid transporter 1 (LAT1), which is expressed at the blood-brain barrier, blood-retinal barrier, testis, bone marrow, placenta, and several types of human tumor .

Subcellular Localization

This compound’s subcellular localization can influence its activity or function. For instance, different N-terminal fusion partners can drive differential subcellular localization of ROS1 RTK fusion proteins, impacting their cell signaling and oncogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tyrosine involves its isolation from casein hydrolysate. The method used for the isolation of various amino acids consists of the hydrolysis of a protein mixture and subsequent separation of the desired amino acid from the hydrolysate . The process includes the following steps:

Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield and purity .

Comparison with Similar Compounds

Tyrosine is similar to other amino acids such as phenylalanine, tryptophan, and histidine:

Tyrosine’s uniqueness lies in its role as a precursor for multiple neurotransmitters and hormones, making it essential for various physiological functions .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
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InChI Key

OUYCCCASQSFEME-QMMMGPOBSA-N
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O
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Molecular Formula

C9H11NO3
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Related CAS

25619-78-7
Record name L-Tyrosine homopolymer
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DSSTOX Substance ID

DTXSID1023730
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Molecular Weight

181.19 g/mol
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Physical Description

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless
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Boiling Point

BOILING POINT: SUBLIMES
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Solubility

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
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Mechanism of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects.
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Color/Form

FINE SILKY NEEDLES, White crystals

CAS No.

60-18-4, 25619-78-7
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Melting Point

344 °C, 343 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DL-Tyrosine?

A1: this compound is represented by the molecular formula C9H11NO3 and has a molecular weight of 181.19 g/mol. []

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize this compound, including:

  • Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by analyzing its interactions with infrared radiation. [, , ]
  • Ultraviolet (UV) spectroscopy: UV spectroscopy helps determine the presence and characteristics of conjugated systems within the this compound molecule. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of this compound by analyzing the magnetic properties of its atomic nuclei. [, ]
  • Terahertz time-domain spectroscopy (THz-TDS): This technique is useful for identifying distinct fingerprint spectra of amino acids like this compound in the terahertz region. []

Q3: How does the stability of this compound vary under different conditions?

A3: The stability of this compound can be affected by factors like temperature, pH, and exposure to light or oxidizing agents. [, , ] Specific studies have investigated:

  • Racemization: this compound can undergo racemization in the presence of acetic anhydride and either NaOH aqueous solution or acetic acid, with the latter showing faster racemization and higher yield. []
  • Temperature and pH dependence: The rate of this compound racemization is influenced by temperature, with optimal conditions found to be between 80-90°C in acetic acid. [] Additionally, the stability of immobilized tyrosinase, an enzyme that acts on tyrosine, can be affected by pH. []

Q4: What enzymatic reactions involve this compound?

A4: this compound is involved in various enzymatic reactions, including:

  • Tyrosine phenol-lyase (TPL) inhibition: Both 2-azatyrosine and 3-azatyrosine, synthesized from this compound, act as competitive inhibitors of TPL. [, ] These findings contribute to understanding the enzyme's mechanism and potential inhibitor design.
  • Mushroom tyrosinase activity: Studies have used this compound as a substrate to investigate the stereospecificity of immobilized mushroom tyrosinase, an enzyme involved in melanin synthesis. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Several studies highlight the impact of structural modifications on this compound's activity:

  • Halogenation: Introducing halogens like iodine or bromine can alter the dissociation characteristics of this compound. [] For instance, 3,5-diiodo-DL-Tyrosine exhibits different dissociation properties compared to 3,5-dimethyl-DL-Tyrosine.
  • Methylation: Substituting methyl groups can influence the interaction of this compound derivatives with specific targets, such as AMPA receptors. [] For example, 3-hydroxy-2,4-dinitro-DL-phenylalanine shows higher activity than 3,5-dinitro-DL-tyrosine.

Q6: Does the chirality of tyrosine influence its biological activity?

A6: Yes, chirality plays a crucial role in the biological activity of tyrosine:

  • Tyrosine phenol-lyase: Research indicates that 2-aza-L-tyrosine is a more potent inhibitor of tyrosine phenol-lyase compared to its racemic mixture, signifying that the D-enantiomer might be inactive. []
  • Mushroom Tyrosinase: Studies using immobilized mushroom tyrosinase revealed that L-isomers of tyrosine and its derivatives generally exhibited lower Km values than their DL counterparts, indicating a higher affinity for the enzyme. [] This highlights the stereoselectivity of the enzyme.

Q7: What in vivo studies have been conducted using this compound?

A7: Several in vivo studies have been conducted, including:

  • Liver glycogen levels: Research on rats revealed that this compound, when administered to starved rats, did not cause an increase in liver glycogen. In contrast, L-Tyrosine led to increased liver glycogen levels. []
  • Sex determination in nematodes: Applying this compound to tomato seedlings infected with Heterodera rostochiensis larvae resulted in a higher male-to-female ratio, indicating a potential influence on sex determination in this nematode species. []

Q8: How is this compound typically separated and detected?

A8: Common methods for this compound analysis include:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, including chiral detectors and those utilizing surface-enhanced Raman scattering (SERS), allows for efficient separation and sensitive detection of this compound enantiomers. [, , ]
  • Electrochemical methods: Poly(malachite green) film modified electrodes have been developed for the electrochemical detection of this compound. This method offers good linearity, a low detection limit, and high recovery rates. []

Q9: What are the potential applications of this compound and its derivatives?

A9: Research suggests potential applications in:

  • Anticancer agents: Derivatives like 3,5-dimethyl-DL-tyrosine and 3-methyl-5-iodo-DL-tyrosine are being explored for potential anticancer activity. []
  • Bio-detergent technology: Alkaline thermostable proteases produced by bacteria utilizing this compound as a nitrogen source show promise as additives in detergent formulations due to their stability and activity at alkaline pH. []

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